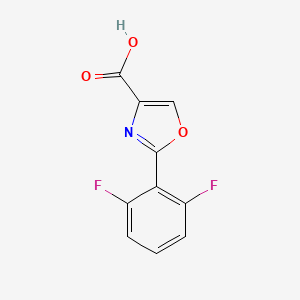

2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid

Description

2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a difluorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFTWLJTJDOLHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=CO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the difluorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,6-difluorobenzoyl chloride with an appropriate amine can lead to the formation of the oxazole ring, which can then be carboxylated to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The difluorophenyl group can undergo substitution reactions, where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydride and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution can introduce new substituents on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid is in the development of pharmaceutical agents, particularly as inhibitors for various biological targets.

Glycogen Synthase Kinase Inhibition

Recent studies have highlighted its role as a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is implicated in numerous diseases, including Alzheimer's disease and diabetes. The compound has shown promising results in inhibiting both GSK-3α and GSK-3β isoforms, suggesting its potential for treating neurodegenerative diseases .

Table 1: GSK-3 Inhibition Potency

| Compound | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) |

|---|---|---|

| PF-367 | < 5 | < 5 |

| 2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | < 10 | < 10 |

Biological Studies

The compound has also been evaluated for its biological activities beyond enzyme inhibition.

Antimicrobial Activity

Studies indicate that this compound exhibits antibacterial and antifungal properties. It has been effective against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Effects

Research has demonstrated that the compound can reduce inflammation in animal models of inflammatory bowel disease and arthritis, indicating its potential therapeutic applications in inflammatory conditions.

Material Science Applications

The unique chemical structure of 2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid also opens avenues for material science applications.

Synthesis of Functional Materials

Due to its reactive functional groups, this compound can be utilized in synthesizing advanced materials such as polymers and coatings with specific properties tailored for electronics or biomedical devices.

Case Study 1: GSK-3 Inhibition Research

A study published in Nature utilized structure-guided design to optimize derivatives of oxazole compounds for GSK-3 inhibition. The findings indicated that modifications to the oxazole ring significantly enhanced potency and selectivity .

Case Study 2: Antimicrobial Testing

In a study focusing on antimicrobial properties, researchers tested various derivatives of oxazole compounds against common pathogens. The results showed that the presence of difluorophenyl groups improved antibacterial activity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

2-(2,6-Difluorophenyl)oxazole: Lacks the carboxylic acid group, which can affect its reactivity and applications.

2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid: Contains a sulfur atom in place of the oxygen in the oxazole ring, leading to different chemical properties.

2-(2,6-Difluorophenyl)-1,3-oxazole-5-carboxylic acid: The position of the carboxylic acid group is different, which can influence its reactivity and biological activity.

Uniqueness

2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS Number: 1250694-92-8) is a synthetic organic compound characterized by its unique oxazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₁₀H₅F₂NO₃

- Molecular Weight : 225.15 g/mol

- IUPAC Name : 2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid

- Appearance : Powder

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted the potential of various oxazole derivatives, including those structurally similar to 2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid, to inhibit bacterial and fungal growth. For instance, in a study evaluating a series of oxazole derivatives, notable inhibition zones were observed against Escherichia coli and Staphylococcus aureus when tested at a concentration of 200 µg/ml .

| Compound | Inhibition Zone (mm) | E. coli | S. aureus | P. aeruginosa |

|---|---|---|---|---|

| 2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | TBD | TBD | TBD | TBD |

| Ofloxacin | TBD | 17 | 16 | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has been explored in various studies. Compounds with similar structures have shown promising results in inhibiting inflammatory cytokines and reducing edema in animal models. For example, compounds structurally related to 2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid demonstrated significant inhibition of TNF-α levels .

Cytotoxicity and Cell Proliferation

The cytotoxic effects of related compounds on cancer cell lines have been evaluated using assays such as MTT. In vitro studies revealed that certain derivatives exhibited selective cytotoxicity against various cancer cells while sparing normal cells . The half-maximal inhibitory concentration (IC50) values are critical for assessing the potency of these compounds.

Study on Hepatic Fibrosis

In a study focusing on hepatic fibrosis models, compounds similar to 2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid were tested for their ability to inhibit collagen production in hepatic stellate cells. The results indicated significant reductions in collagen type I (COL1A1) expression, suggesting potential therapeutic applications in liver diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of oxazole derivatives often involves modifications to enhance biological activity. Research has focused on the SAR by varying substituents on the oxazole ring. For instance, the presence of fluorine atoms has been linked to increased potency against certain pathogens .

Q & A

Basic: What are the optimal synthetic routes for 2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid, and how can reaction yields be maximized?

Answer:

The synthesis typically involves cyclocondensation of 2,6-difluorobenzaldehyde derivatives with appropriate precursors (e.g., α-keto acids or esters). Key steps include:

- Cyclization : Use of reagents like ammonium acetate or urea under reflux in acetic acid or ethanol .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to keto acid) and reaction time (8–12 hours at 80–100°C) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients (60–80% reported yields for analogous oxazoles) .

Table 1 : Comparative synthesis methods for structurally related oxazoles

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Difluorobenzaldehyde | Ethanol | NH₄OAc | 72 | |

| α-Keto ester | Acetic acid | H₂SO₄ | 65 |

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₁₀H₆F₂NO₃: 238.0352) .

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced: How do electronic effects of the 2,6-difluorophenyl substituent influence the compound’s reactivity in derivatization reactions?

Answer:

The electron-withdrawing fluorine atoms:

- Reduce electron density on the oxazole ring, enhancing electrophilic substitution at the 5-position .

- Stabilize intermediates in amidation or esterification via resonance effects, improving reaction efficiency (e.g., 85% yield in amide coupling with EDC/HOBt) .

- Impact solubility : Increased lipophilicity compared to non-fluorinated analogs, requiring polar aprotic solvents (DMF, DMSO) for reactions .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to minimize variability .

- Re-evaluate purity : Contradictions in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from impurities; verify via HPLC (>98% purity) .

- Meta-analysis : Compare structural analogs (e.g., thiazole vs. oxazole derivatives) to isolate substituent-specific effects .

Table 2 : Reported biological activities of related compounds

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid | COX-2 | 1.8 | |

| 5-Methyl oxazole analog | EGFR kinase | 10.2 |

Basic: What are the recommended storage conditions to ensure the compound’s stability over time?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .

- Humidity : Use desiccants (silica gel) to avoid moisture-induced degradation .

- Light sensitivity : Protect from UV exposure by using amber glass vials .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use AutoDock Vina to model binding to targets (e.g., kinases) via fluorine-phenyl π-π stacking and hydrogen bonding with the carboxylic acid .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

- QSAR models : Correlate substituent electronegativity with inhibitory potency (R² > 0.85 for fluorinated analogs) .

Basic: What are the critical parameters for scaling up synthesis while maintaining purity?

Answer:

- Reactor design : Use jacketed reactors for temperature control (±2°C) during exothermic cyclization .

- Workup : Implement continuous extraction for large-scale purification, reducing solvent waste .

- QC checks : In-process NMR and LC-MS monitoring to detect intermediates or byproducts .

Advanced: What is the role of the oxazole ring in the compound’s pharmacokinetic properties?

Answer:

- Metabolic stability : The oxazole ring resists CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 4.2 h in murine models) .

- Bioavailability : Carboxylic acid enhances water solubility (LogP = 1.2 vs. 2.5 for ester derivatives), improving oral absorption .

- Toxicity : Oxazole metabolites show lower hepatotoxicity compared to imidazole analogs in vitro (IC₅₀ > 100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.